1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole
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Overview
Description
1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole is a chemical compound known for its unique structure and properties It features an imidazole ring substituted with a butan-2-yl group, which is further attached to a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole typically involves the reaction of 2,4,6-trimethylphenyl derivatives with butan-2-yl imidazole under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- Ethanone, 1-(2,4,6-trimethylphenyl)-
- 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Comparison: 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole is unique due to its specific substitution pattern and the presence of both an imidazole ring and a 2,4,6-trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. In contrast, similar compounds may lack one or more of these features, resulting in different reactivity and applications .
Properties
CAS No. |
61019-45-2 |
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Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-[1-(2,4,6-trimethylphenyl)butan-2-yl]imidazole |
InChI |
InChI=1S/C16H22N2/c1-5-15(18-7-6-17-11-18)10-16-13(3)8-12(2)9-14(16)4/h6-9,11,15H,5,10H2,1-4H3 |
InChI Key |
BFZVDYWSEVHNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1C)C)C)N2C=CN=C2 |
Origin of Product |
United States |
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